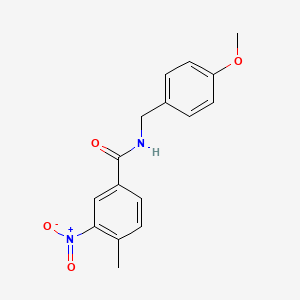![molecular formula C25H33N3O2 B5554261 1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5554261.png)
1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves multiple steps, including the introduction of the morpholine and benzyl groups into the piperidine framework. For instance, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives evaluated for anti-acetylcholinesterase activity, indicating a complex synthesis pathway that enhances biological activity by introducing bulky moieties and specific functional groups (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a significant influence of the nitrogen atom's basic quality in the piperidine ring and the presence of specific substituents on biological activity. For example, compounds with a benzamide moiety substituted with bulky groups showed enhanced activity, highlighting the importance of molecular architecture (Sugimoto et al., 1992).
Chemical Reactions and Properties
Related piperidine compounds participate in various chemical reactions, leading to the formation of complexes and derivatives with different biological activities. The synthesis and characterization of such compounds involve reactions with morpholine, piperidine, and other amines, indicating a versatile reactivity profile suitable for generating diverse chemical entities (Petrov et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in drug development. X-ray crystallography of selected examples provides insights into the compounds' structural configurations, which are essential for understanding their interaction mechanisms and biological activities (Wu et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the molecular structure and substituents. Studies on related compounds have demonstrated their potential as inhibitors of acetylcholinesterase, indicating specific chemical properties that contribute to their biological activity (Sugimoto et al., 1990).
Applications De Recherche Scientifique
Disposition and Metabolism in Human Subjects
One study focused on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist being developed for insomnia treatment. The study detailed the metabolism of this compound in humans, showing almost complete elimination over a 9-day period, primarily via feces. This research highlights the complex metabolic pathways involved in the pharmacokinetics of novel therapeutic agents, offering insights into drug design and development processes (Renzulli et al., 2011).
Imaging Applications in Cancer Diagnosis
Another application involves the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for sigma receptor scintigraphy in patients with suspected primary breast cancer. The study demonstrates the potential of benzamides to visualize primary tumors through preferential binding to sigma receptors, highlighting the role of this chemical class in non-invasive cancer diagnosis (Caveliers et al., 2002).
Repellent Efficacy Against Insects
Research on the repellent efficacy of certain piperidine compounds against Aedes communis and Simulium venustum showcases another aspect of scientific applications. This study evaluates the protective potential of these compounds, contributing to the development of effective repellents for public health use (Debboun et al., 2000).
Propriétés
IUPAC Name |
1-benzyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c29-25(22-10-12-27(13-11-22)19-21-6-2-1-3-7-21)26-18-23-8-4-5-9-24(23)20-28-14-16-30-17-15-28/h1-9,22H,10-20H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJUQBKIJOGUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2CN3CCOCC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[2-(morpholin-4-ylmethyl)benzyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)
![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)

![2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)
![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)
![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)